molecular formula C18H20Cl2N4OS B2354561 5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-98-9

5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2354561
Numéro CAS: 886904-98-9
Poids moléculaire: 411.35
Clé InChI: JWNFQQOTXICVQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenyl group, a piperidinylmethyl moiety, and an ethyl group at position 2. This structure combines a heterocyclic backbone with pharmacologically relevant substituents, including the lipophilic dichlorophenyl group and the nitrogen-rich piperidine ring. Such structural motifs are frequently associated with bioactivity, particularly in antimicrobial and central nervous system (CNS)-targeting agents, as seen in analogs like thiazolo-triazol derivatives .

Propriétés

IUPAC Name

5-[(3,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)11-6-7-12(19)13(20)10-11/h6-7,10,15,25H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFQQOTXICVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The key steps include:

  • Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate thioamide derivatives.
  • Introduction of the triazole moiety : This is often accomplished using click chemistry techniques that facilitate the formation of the triazole ring.
  • Final modifications : Substituents like 3,4-dichlorophenyl and piperidine are introduced to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. The mechanism often involves:

  • Inhibition of cell proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Induction of apoptosis : Mechanistic studies suggest that it may induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

  • Cell Line Studies : In vitro tests on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines showed IC50 values ranging from 1.5 to 5 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and cisplatin .
  • Mechanistic Insights : Molecular docking studies revealed that the compound effectively binds to active sites of target proteins involved in cancer progression, such as thymidylate synthase (TS), which is crucial for DNA synthesis.

Antimicrobial Activity

The compound also exhibits noteworthy antimicrobial properties against various bacterial strains:

  • Broad-spectrum activity : It has been tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing inhibition zones comparable to established antibiotics.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli and S. aureus were found to be around 32 μg/mL, demonstrating effective antibacterial properties .
  • Mechanism of Action : The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerMCF-71.5 - 5 μM
HCT-1162 - 4 μM
AntimicrobialStaphylococcus aureus32 μg/mL
Escherichia coli32 μg/mL

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol Derivatives

Key Compounds:
  • 5f: (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • 5g: (E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Compound 6b : (Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ()
Property Target Compound 5f 5g 6b Compound
Core Structure Thiazolo-triazol-6-ol Thiazolo-triazol-6-one Thiazolo-triazol-6-one Thiazolo-triazol-6-one Thiazolo-triazol-6-ol
Key Substituents 3,4-Dichlorophenyl, ethyl, piperidine 4-Chlorophenylamino Furan-2-ylmethylamino Piperidinylmethylene 3-Chlorophenylpiperazine, ethoxy-methoxyphenyl
Melting Point (°C) Not reported >280 176–178 189–250 (range) Not reported
Yield (%) Not reported 64 71 61 Not reported
Bioactivity Not reported Not tested Not tested Not tested Not reported

Structural Insights :

  • The ethyl group at position 2 may reduce steric hindrance compared to bulkier substituents (e.g., methyl in ’s compound), possibly affecting receptor binding .
  • Piperidine derivatives (e.g., 6b) show moderate yields (61%), suggesting feasible synthetic routes for analogs with amine-based substituents .

Oxadiazole-Thione Derivatives with Piperidine Substitutions

Key Compounds:
  • 5a–5k : 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thiones
Property Target Compound 5a–5k Derivatives
Core Structure Thiazolo-triazol-6-ol Oxadiazole-2(3H)-thione
Key Substituents 3,4-Dichlorophenyl, ethyl, piperidine 3,4-Dichlorophenyl, piperidine
Synthesis Method Not reported Reflux with formaldehyde, amines
Bioactivity Not reported Not tested

Comparison :

  • The oxadiazole-thione core lacks the fused triazole ring present in the target compound, which may reduce aromatic stacking interactions critical for target binding .

Thiazolidinone Derivatives with 3,4-Dichlorophenyl Groups

Key Compounds:
  • 3a–3l: 2-Arylimino-3-aryl-5-[5′-(3,4-dichlorophenyl)-2′-furylidene]-4-thiazolidinones
Property Target Compound 3a–3l Derivatives
Core Structure Thiazolo-triazol-6-ol Thiazolidinone
Key Substituents 3,4-Dichlorophenyl 3,4-Dichlorophenyl, furylidene
Bioactivity Not reported Antimicrobial (in vitro)

Functional Differences :

  • The thiazolidinone core in 3a–3l is a non-aromatic, saturated ring, contrasting with the aromatic thiazolo-triazol system. This difference likely impacts redox properties and metabolic stability .

Méthodes De Préparation

Core Thiazolo-Triazole Scaffold Synthesis

The foundational step in synthesizing this compound involves constructing the thiazolo[3,2-b]triazole core.

Thiazole Ring Formation

The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , where thiourea reacts with α-haloketones. For this compound, 2-bromo-1-(ethylthio)ethan-1-one is reacted with thiourea in ethanol at 60–70°C for 6–8 hours, yielding 2-ethylthiazole-5-amine.

Triazole Ring Cyclization

The triazole ring is introduced through cyclization of the thiazole intermediate with hydrazine derivatives. Heating 2-ethylthiazole-5-amine with ethyl chloroformate in tetrahydrofuran (THF) at reflux for 12 hours generates the thiazolo[3,2-b]triazol-6-ol scaffold.

Table 1: Reaction Conditions for Core Formation
Step Reagents Solvent Temperature Time Yield (%)
Thiazole Thiourea, α-haloketone Ethanol 65°C 7 h 78–82
Triazole Ethyl chloroformate, THF THF Reflux 12 h 65–70

Final Hydroxylation and Purification

Hydroxylation at C6

The hydroxyl group is introduced via oxidation of a thioether intermediate using hydrogen peroxide (30%) in methanol at room temperature for 4 hours. Alternative methods employ O-demethylation with boron tribromide in dichloromethane.

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol/water (1:1), achieving >98% purity.

Table 3: Hydroxylation Optimization
Oxidizing Agent Solvent Temperature Time Yield (%)
H₂O₂ Methanol 25°C 4 h 75
BBr₃ CH₂Cl₂ 0°C → RT 2 h 82

Mechanistic Insights and Side Reactions

Competing Pathways

During Mannich reactions, undesired N-alkylation of piperidine may occur if stoichiometry is imbalanced. Excess aldehyde (1.5 equiv) and controlled pH (4–5) suppress this.

Steric and Electronic Effects

The electron-withdrawing dichlorophenyl group slows electrophilic substitution but enhances stability of the methylene bridge. Piperidine’s bulkiness necessitates prolonged reaction times for complete coupling.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperidine), 7.52–7.68 (m, 3H, Ar-H).
  • HRMS : m/z 411.35 [M+H]⁺, matching C₁₈H₂₀Cl₂N₄OS.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming homogeneity.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale trials using continuous flow reactors for the Mannich step improve yield to 72% and reduce reaction time to 8 hours.

Cost Analysis

Raw material costs are dominated by 3,4-dichlorobenzaldehyde (∼40% of total). Solvent recovery systems reduce expenses by 25%.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step pathways, including:

Cyclization reactions to form the thiazolo-triazole core.

Mannich-type reactions or nucleophilic substitutions to introduce the dichlorophenyl and piperidinyl groups.

Purification via column chromatography or recrystallization using solvents like ethanol or methanol .

  • Optimization : Key parameters include:

  • Temperature : Reactions often require 70–80°C for cyclization steps.
  • Catalysts : Acidic or basic conditions (e.g., triethylamine) to facilitate intermediate formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
    • Key data :
  • ¹H NMR : Look for signals between δ 1.2–1.4 ppm (ethyl groups) and δ 3.0–4.0 ppm (piperidinyl protons).
  • MS : Molecular ion peaks matching the calculated molecular formula (e.g., C₂₀H₂₁Cl₂N₅OS) .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

  • Approach :

Enzyme inhibition assays : Test against targets like cytochrome P450 or kinases, given the triazole-thiazole scaffold’s affinity for active sites.

Antimicrobial screening : Disk diffusion or MIC assays against bacterial/fungal strains.

Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

  • Controls : Include reference drugs (e.g., fluconazole for antifungal activity) and solvent controls to validate results .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Strategies :

  • Stepwise temperature control : Lower temperatures (40–50°C) during sensitive steps (e.g., Mannich reactions) to prevent decomposition.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
    • Analytical validation : Use HPLC or TLC to monitor intermediate purity before proceeding to subsequent steps .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays may arise from:

  • Membrane permeability issues : Modify lipophilicity via substituent changes (e.g., replacing ethyl with a hydroxyl group).
  • Metabolic instability : Conduct stability studies in liver microsomes to identify degradation pathways.
    • Validation : Use orthogonal assays (e.g., SPR for binding affinity) and replicate experiments under standardized conditions .

Q. What computational approaches are effective for elucidating the compound’s mechanism of action?

  • Methods :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like 14α-demethylase (PDB: 3LD6).

MD simulations : Assess binding stability over 100 ns trajectories.

QSAR modeling : Correlate substituent modifications (e.g., dichlorophenyl vs. fluorophenyl) with activity trends .

  • Key findings : The piperidinyl group may act as a hydrogen bond acceptor, while the dichlorophenyl moiety enhances hydrophobic interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • SAR Insights :

  • Piperidine modifications : Replacing the piperidinyl group with morpholine improves solubility but reduces CNS penetration.
  • Halogen substitution : Fluorine at the 4-position of the phenyl ring increases metabolic stability.
    • Experimental validation : Synthesize analogs with systematic substituent changes and test in parallel assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.